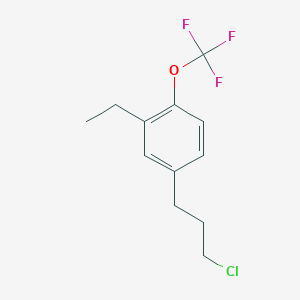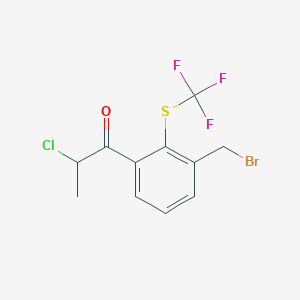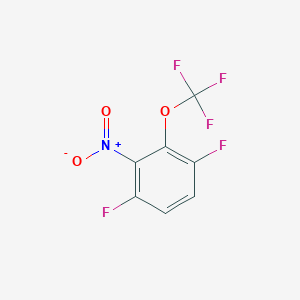
1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C7H2F5NO3. This compound is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethoxy group attached to a benzene ring. Fluorinated compounds are widely used in various fields due to their unique chemical and physical properties, such as high stability and lipophilicity .
Preparation Methods
The synthesis of 1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product yield .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. These methods are designed to handle large-scale production while maintaining high purity and yield of the final product .
Chemical Reactions Analysis
1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and trifluoromethoxy).
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability conferred by the fluorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative .
Scientific Research Applications
1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene exerts its effects is primarily based on its ability to interact with specific molecular targets. The electron-withdrawing groups (nitro and trifluoromethoxy) influence the compound’s reactivity and interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds, such as:
1,2-Difluoro-3-methoxy-4-nitrobenzene: Similar in structure but with a methoxy group instead of a trifluoromethoxy group.
2,4-Difluoronitrobenzene: Lacks the trifluoromethoxy group, making it less lipophilic and potentially less stable.
3,4-Difluoronitrobenzene: Another fluorinated nitrobenzene derivative with different substitution patterns.
The uniqueness of this compound lies in its combination of electron-withdrawing groups, which confer distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H2F5NO3 |
|---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
1,4-difluoro-2-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F5NO3/c8-3-1-2-4(9)6(5(3)13(14)15)16-7(10,11)12/h1-2H |
InChI Key |
MXLPNELAPVBDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


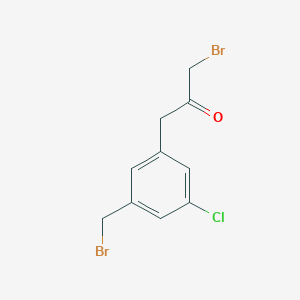
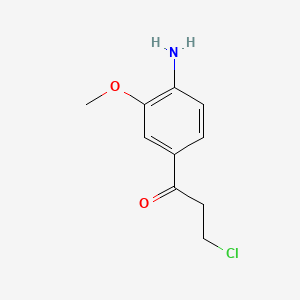
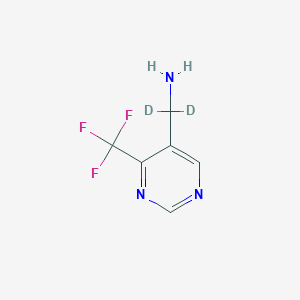
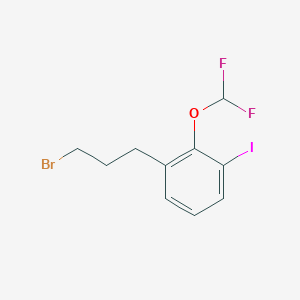



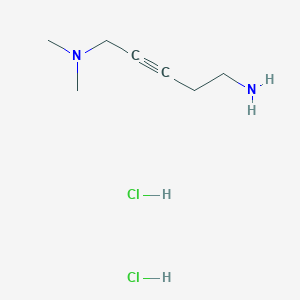
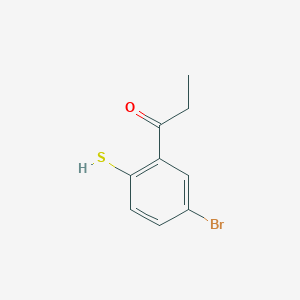
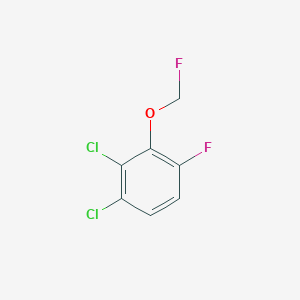
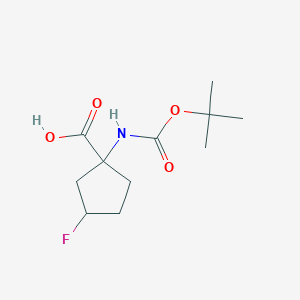
![2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid](/img/structure/B14046680.png)
